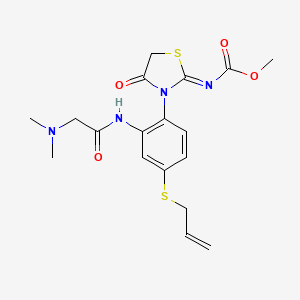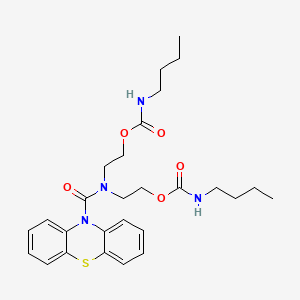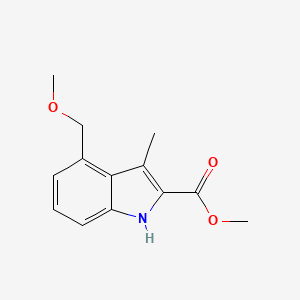
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxymethyl group at the 4-position, a methyl group at the 3-position, and a carboxylate ester at the 2-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate typically involves several steps, starting from commercially available precursors. One common method involves the alkylation of an indole derivative followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride and solvents such as tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like molecular distillation to remove impurities and obtain the desired product .
化学反応の分析
Types of Reactions
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: Similar in structure but with different functional groups.
4-Methoxyamphetamine: Shares the methoxy group but has a different core structure.
Uniqueness
Methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .
特性
CAS番号 |
64241-37-8 |
|---|---|
分子式 |
C13H15NO3 |
分子量 |
233.26 g/mol |
IUPAC名 |
methyl 4-(methoxymethyl)-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-8-11-9(7-16-2)5-4-6-10(11)14-12(8)13(15)17-3/h4-6,14H,7H2,1-3H3 |
InChIキー |
ZOJXKMIZEWZYSR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC(=C12)COC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


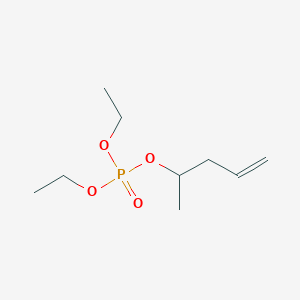
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
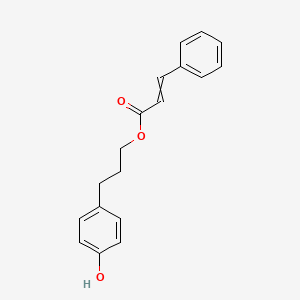
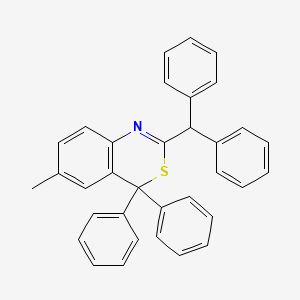

![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)
![1-[(Z)-Phenyl-ONN-azoxy]-4-(trifluoromethyl)benzene](/img/structure/B14492292.png)
